Fluorescein thiocarbamylethylenediamine

Description

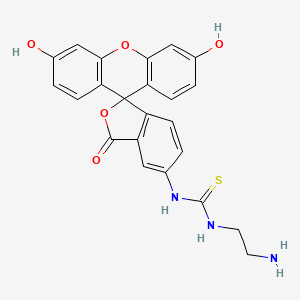

Structure

2D Structure

Properties

IUPAC Name |

1-(2-aminoethyl)-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O5S/c24-7-8-25-22(32)26-12-1-4-16-15(9-12)21(29)31-23(16)17-5-2-13(27)10-19(17)30-20-11-14(28)3-6-18(20)23/h1-6,9-11,27-28H,7-8,24H2,(H2,25,26,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWLAGVVQCMHHJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=S)NCCN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20226386 | |

| Record name | Fluorescein thiocarbamylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75453-82-6 | |

| Record name | Fluorescein thiocarbamylethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075453826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorescein thiocarbamylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Derivatization Strategies for Fluorescein Thiocarbamylethylenediamine

Conventional Synthetic Pathways

Traditional methods for synthesizing Fluorescein (B123965) thiocarbamylethylenediamine rely on well-understood, sequential reactions that provide reliable, albeit sometimes lengthy, routes to the final product.

The most direct and common conventional method for preparing Fluorescein thiocarbamylethylenediamine is through a condensation reaction. This involves the reaction of Fluorescein isothiocyanate (FITC) with ethylenediamine (B42938). nih.gov In this reaction, the isothiocyanate group (-N=C=S) on the fluorescein molecule is electrophilic and readily attacked by one of the nucleophilic primary amine groups of ethylenediamine. This nucleophilic addition results in the formation of a stable thiocarbamoyl linkage. tdblabs.se The reaction is typically performed in a suitable solvent, and because ethylenediamine has two primary amine groups, controlling the stoichiometry is important to favor the mono-substituted product. The resulting compound possesses a terminal primary amine from the ethylenediamine moiety, which is available for subsequent conjugation reactions. aatbio.com

Synthesis of the Fluorescein Core : The process begins with the synthesis of the fluorescein scaffold itself. The classic method is a Friedel-Crafts acylation reaction, first reported by Adolf von Baeyer, which involves heating phthalic anhydride (B1165640) and resorcinol (B1680541) in the presence of a Lewis acid catalyst like zinc chloride or an acid catalyst such as methanesulfonic acid. iscientific.orgwordpress.comresearchgate.net This reaction proceeds at high temperatures (180-200°C) to form the xanthene structure of fluorescein. wordpress.comyoutube.com

Functionalization to FITC : Following the synthesis of the fluorescein core, it must be functionalized to introduce the isothiocyanate group. This often involves nitration of the fluorescein ring, followed by reduction of the nitro group to an amine (aminofluorescein), and finally, reaction with thiophosgene (B130339) to yield fluorescein isothiocyanate (FITC). iscientific.org

Final Condensation : The multi-step preparation of FITC is then followed by the final condensation step with ethylenediamine as described previously. nih.gov This entire sequence, from basic precursors to the final functionalized product, represents a comprehensive multi-step synthetic approach.

Advanced Synthetic Techniques

To overcome some of the limitations of conventional methods, such as long reaction times and harsh conditions, more advanced synthetic techniques have been explored for the synthesis of fluorescein and its derivatives.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of fluorescein synthesis, microwave irradiation can dramatically reduce reaction times compared to conventional heating methods. icm.edu.pl For the synthesis of the fluorescein core from phthalic anhydride and resorcinol, a reaction that typically takes hours with conventional oil-bath heating can be completed in minutes using a microwave reactor. icm.edu.plscribd.com This rapid, solvent-free heating increases the rate of reaction and can lead to higher yields. icm.edu.pl While specific literature detailing the microwave-assisted synthesis of the final this compound compound is sparse, the principles have been successfully applied to the synthesis of the fluorescein core and other rhodamine and fluorescein derivatives. icm.edu.plnih.gov

| Parameter | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Reactants | Phthalic anhydride, Resorcinol | Phthalic anhydride, Resorcinol | icm.edu.pl |

| Catalyst | Zinc Chloride | Zinc Chloride | icm.edu.pl |

| Temperature | 180-200°C | 90°C | icm.edu.pl |

| Reaction Time | ~10 hours | ~10-35 minutes | icm.edu.pl |

| Solvent | Often used | Solvent-free | icm.edu.pl |

Design Principles for this compound Derivatives

The design of this compound and its derivatives is guided by the intended application, which is primarily as a fluorescent label for biological molecules. The key design principle is the incorporation of a specific reactive functional group at the terminus of a spacer arm, which is attached to the fluorophore.

Reactive Handle for Conjugation : The primary feature of this compound is its terminal primary amine (-NH2). This amine serves as a versatile reactive handle. It can be readily coupled to biomolecules containing carboxylic acid groups (like proteins and peptides) using standard carbodiimide (B86325) chemistry (e.g., EDC/NHS) to form a stable amide bond. It can also be used to label carbohydrates or glycoproteins through reductive amination. aatbio.com

Spacer Arm : The ethylenediamine component acts as a spacer arm. This spacer separates the bulky fluorophore from the target biomolecule, which can help to minimize steric hindrance and reduce the likelihood of fluorescence quenching that can occur when the dye is in close proximity to the biomolecule. tdblabs.se

Modulation of Physicochemical Properties : Further derivatization can be used to fine-tune the properties of the label. Modifications to the fluorescein core itself, such as halogenation, can alter the dye's photostability and pKa. iscientific.org Changes in pKa are particularly important as the fluorescence of fluorescein is pH-sensitive. tdblabs.sexepu.us Designing derivatives with lower pKa values can make them more effective fluorescent probes in acidic cellular compartments.

Strategies for Modifying the Xanthene Moiety

The xanthene core is the primary determinant of fluorescein's fundamental photophysical properties. researchgate.net Modifications to this tricycle structure are a key strategy for improving dye performance, including photostability and pH sensitivity.

A common approach involves the electrophilic substitution on the xanthene ring. Halogenation, for instance, is a widely used technique. The introduction of chlorine or fluorine atoms at the 2', 4', 5', and 7' positions of the xanthene structure can significantly enhance the photostability of the resulting dye. rsc.org For example, 2',7'-difluorofluorescein, known as Oregon Green, exhibits greater photostability than its parent compound, fluorescein. rsc.org This is attributed to the electron-withdrawing nature of the halogens, which lowers the pKa of the phenolic hydroxyl groups and can protect the fluorophore from oxidative damage.

Another strategy focuses on introducing bulky groups at specific positions on the xanthene scaffold to sterically hinder nucleophilic attack on the central carbon (C-9), a common pathway for photolytic degradation. researchgate.net Furthermore, extending the π-conjugation of the xanthene system, for example by annulating benzene (B151609) rings to form seminaphthorhodafluors (SNARF® dyes), is a method used to shift the emission to longer wavelengths, into the far-red or near-infrared (NIR) regions. researchgate.netnih.gov This strategy, while creating structurally distinct dyes, demonstrates the principle of altering the core electronic structure to tune emission properties.

The rigidity of the xanthene structure is crucial for high fluorescence quantum yield. youtube.com Strategies that enhance structural rigidity by suppressing low-frequency normal modes can lead to a significant increase in fluorescence brightness. While not always a direct modification of the xanthene rings, adding structural braces or creating more conformationally restricted analogs serves to enhance the inherent fluorescence of the core. researchgate.net

Table 1: Impact of Xanthene Moiety Modification on Fluorescein Properties

Linker Chemistry and Ethylenediamine Functionalization

To create this compound, a linker is required to connect the ethylenediamine moiety to the fluorescein core. The most common and pivotal intermediate for this purpose is fluorescein isothiocyanate (FITC). The synthesis of fluorescein itself is typically achieved through an acid-catalyzed condensation of resorcinol and phthalic anhydride. wpmucdn.comwordpress.com

The isothiocyanate group (-N=C=S) of FITC is an electrophilic functional group that is highly reactive toward primary amines, such as the amino group on ethylenediamine. The functionalization process involves the nucleophilic attack of the amine on the central carbon atom of the isothiocyanate, leading to the formation of a stable thiourea (B124793) linkage. This reaction is a cornerstone of bioconjugation chemistry.

The general strategy for producing this compound is as follows:

Synthesis of Aminofluorescein: Fluorescein is nitrated and then subsequently reduced to produce aminofluorescein. The reaction often yields a mixture of isomers, typically 5-aminofluorescein (B15267) and 6-aminofluorescein. iscientific.org

Conversion to FITC: The aminofluorescein is then treated with thiophosgene (CSCl₂) or a related reagent to convert the amino group into the reactive isothiocyanate group, yielding FITC.

Reaction with Ethylenediamine: FITC is reacted with an excess of ethylenediamine. One of the primary amino groups of ethylenediamine attacks the isothiocyanate of FITC to form the stable fluorescein-thiourea-ethylenediamine conjugate. The use of excess ethylenediamine ensures that only one of its amino groups reacts, leaving the other primary amine free for further conjugation if desired.

Tailoring pH-Independent Fluorescence Characteristics

A significant drawback of fluorescein and its derivatives is the pH-dependence of their fluorescence. nih.gov The fluorescence intensity is high in basic conditions (pH > 8) but decreases dramatically upon acidification. nih.govthermofisher.com This is due to the protonation of the phenolic hydroxyl group on the xanthene ring, which has a pKa of approximately 6.4. wordpress.comthermofisher.com This protonation shifts the equilibrium from the highly fluorescent dianion form to the less fluorescent monoanion and non-fluorescent neutral forms. thermofisher.com

Several strategies have been developed to mitigate this pH sensitivity and create probes that are fluorescent over a wider pH range.

Lowering the pKa: One major approach is to modify the xanthene ring with electron-withdrawing groups, such as halogens (fluorine, chlorine). rsc.org As seen in derivatives like Oregon Green (2',7'-difluorofluorescein) and dichlorofluorescein, these substitutions lower the pKa of the phenolic proton, meaning the fluorophore remains in its fluorescent anionic state at lower pH values compared to unmodified fluorescein. rsc.orgnsf.gov

Ratiometric Sensing: An alternative to creating a truly pH-independent probe is to design a ratiometric sensor. These molecules, such as the SNARF® and SNAFL® families, possess dual emission peaks that respond differently to pH changes. nih.gov By taking the ratio of the fluorescence intensities at two different wavelengths, a quantitative pH measurement can be made that is independent of probe concentration or excitation intensity fluctuations. nih.govthermofisher.com

Chemical Association: Another strategy involves creating dyads by chemically linking a pH-sensitive fluorophore like fluorescein to a pH-insensitive fluorophore. nih.gov The pH-insensitive dye acts as an internal reference, allowing for ratiometric measurement of pH. For instance, dyads of fluorescein with cyanine (B1664457) or iridium complexes have been developed for this purpose. nih.gov

For this compound, applying modifications like halogenation to the xanthene core before functionalization would be the most direct way to improve its performance in acidic environments.

Table 2: pKa Values of Fluorescein and Selected Derivatives

Enhancing Photostability and Quantum Yield

The utility of a fluorophore is defined by its brightness (a product of its molar extinction coefficient and quantum yield) and its photostability (resistance to irreversible photodegradation). nih.gov Fluorescein itself has a high quantum yield (Φf ≈ 0.93 in basic aqueous solution) but suffers from relatively rapid photobleaching. rsc.orgthermofisher.com

Enhancing Quantum Yield: The fluorescence quantum yield (Φf) is the ratio of photons emitted to photons absorbed. horiba.com It is compromised by non-radiative decay pathways, such as internal conversion and intersystem crossing to the triplet state. Strategies to enhance Φf often focus on:

Structural Rigidification: Locking the fluorophore into a planar configuration reduces vibrational energy losses and inhibits non-radiative decay. youtube.com Modifications that decrease the rotational freedom of the molecule can significantly boost quantum yield.

Inhibiting Photoinduced Electron Transfer (PeT): PeT is a major quenching mechanism. Attaching electron-donating or -withdrawing groups can either promote or inhibit PeT. Careful selection of substituents on the xanthene or phenyl rings is crucial. Studies have shown that the rate constant of the radiation process is remarkably consistent across many fluorescein derivatives, while the non-radiative decay rate is highly dependent on the molecular structure and environment. nih.govresearchgate.net

Enhancing Photostability: Photobleaching is the irreversible destruction of a fluorophore upon exposure to light, often involving reactions with molecular oxygen from the fluorophore's triplet state. acs.org Key strategies to improve photostability include:

Halogenation: As mentioned previously, substituting the xanthene ring with halogens (e.g., in Oregon Green) is a proven method to increase photostability. rsc.org

Triplet State Quenching: The addition of external agents that quench the excited triplet state, such as mercaptoethylamine (MEA) or cyclo-octatetraene (COT), can reduce the formation of reactive oxygen species and thus slow down photobleaching. acs.org

N-Substitution: In related rhodamine dyes, substitution on the nitrogen atoms with groups like N-cyano or N-(2,2,2-trifluoroethanesulfonyl) has been shown to yield highly photostable fluorophores. rsc.org This principle of modulating the electronic properties of heteroatoms in the xanthene core could be applied to fluorescein analogs.

For this compound, the most effective intrinsic enhancement would come from pre-modifying the fluorescein core with halogens before the linker and ethylenediamine are attached.

Table 3: Photophysical Properties of Fluorescein and a Photostable Derivative

Iii. Spectroscopic and Photophysical Characterization of Fluorescein Thiocarbamylethylenediamine

Absorption and Emission Spectroscopy

The interaction of Fluorescein (B123965) thiocarbamylethylenediamine with light is a defining feature of the molecule. Its ability to absorb light at one wavelength and emit it at a longer wavelength is central to its utility in various scientific applications.

Fluorescein thiocarbamylethylenediamine, a derivative of fluorescein, exhibits characteristic excitation and emission spectra. The maximum excitation wavelength (λex) is the wavelength at which the molecule most efficiently absorbs light, while the maximum emission wavelength (λem) is the peak of the fluorescence spectrum. For this compound, also known as 5-FITC ethylenediamine (B42938), these values have been reported as follows:

Excitation Maximum (λex): 491 nm sif.itaatbio.com

Emission Maximum (λem): 516 nm sif.itaatbio.com

These values are consistent with the spectral properties of other fluorescein derivatives, which typically absorb in the blue region of the visible spectrum and emit in the green region. sif.itencyclopedia.pub The specific maxima can be influenced by the solvent environment. aatbio.com

Table 1: Excitation and Emission Maxima of this compound

| Property | Wavelength (nm) |

|---|---|

| Excitation Maximum (λex) | 491 |

The fluorescence of fluorescein and its derivatives is known to be highly dependent on the pH of the surrounding medium. encyclopedia.pubmdpi.com This is due to the different ionic forms the molecule can adopt. At varying pH values, fluorescein can exist as a cation, a neutral molecule, a monoanion, and a dianion. encyclopedia.pub The dianionic form, which is prevalent at alkaline pH, is the most fluorescent species. encyclopedia.pub

An isosbestic point is a specific wavelength at which the absorbance of a sample remains constant, regardless of changes in pH or the concentration of different species in equilibrium. researchgate.net For fluorescein derivatives, an isosbestic point is typically observed in the absorption spectra during pH titration, representing a wavelength where the different ionic forms have the same molar absorptivity. While the existence of an isosbestic point for this compound can be inferred from the behavior of other fluorescein derivatives, its specific wavelength has not been documented in the available literature.

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a brighter fluorophore. For this compound, a high quantum yield of 0.92 has been reported. sif.itaatbio.com This value is comparable to that of the parent fluorescein molecule, which has a quantum yield of approximately 0.95 in basic solutions. encyclopedia.pub

The quantum yield of fluorescein derivatives can be influenced by various factors, including the solvent, temperature, and the nature of any conjugated biomolecules. nih.gov

Table 2: Quantum Yield of this compound

| Compound | Quantum Yield (Φ) |

|---|

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy provides deeper insights into the excited-state dynamics of a fluorophore, including its fluorescence lifetime and rotational motion.

The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. While specific experimental data for the fluorescence lifetime of this compound is not available in the reviewed literature, the lifetime of fluorescein and its derivatives is typically in the range of 4 to 5 nanoseconds (ns) in aqueous solutions at physiological pH. researchgate.nethoriba.com For instance, the fluorescence lifetime of a fluorescein-aptamer conjugate has been reported to be pH-dependent. researchgate.net It is expected that the fluorescence lifetime of this compound would fall within this range, though the specific value would depend on the experimental conditions.

Fluorescence anisotropy provides information about the size, shape, and rotational mobility of a fluorescent molecule. researchgate.net The technique is based on the photoselective excitation of fluorophores with polarized light and the subsequent measurement of the polarization of the emitted fluorescence. The rotational correlation time (θ) is a key parameter derived from anisotropy measurements and is related to how quickly a molecule rotates in solution. nih.gov

Specific anisotropy studies and rotational correlation times for free this compound have not been detailed in the available literature. However, for the parent molecule, fluorescein, in water, a rotational correlation time of 140 picoseconds (ps) has been reported. sif.it When a fluorescein derivative like FITC is conjugated to a larger molecule, such as a polymer, the rotational correlation time increases, reflecting the slower rotational motion of the larger conjugate. nih.gov It is anticipated that the rotational correlation time of the relatively small this compound molecule would be on the picosecond timescale in low-viscosity solvents. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the stretching, bending, and twisting of chemical bonds within a molecule. Each functional group exhibits characteristic vibrational frequencies, making these techniques powerful tools for structural confirmation.

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups in a molecule. The synthesis of this compound from its precursors, fluorescein isothiocyanate (FITC) and ethylenediamine, results in a distinct FTIR spectrum where the disappearance of reactant peaks and the appearance of product-specific peaks confirm the successful formation of the thiourea (B124793) linkage.

The spectrum of the parent fluorescein molecule is characterized by a broad absorption band between 3200 and 3570 cm⁻¹ corresponding to the hydrogen-bonded hydroxyl (-OH) groups. researchgate.net Upon formation of this compound, this region is supplemented by N-H stretching vibrations from the newly formed thiourea group and the terminal primary amine. A key indicator of a successful reaction is the disappearance of the strong, sharp absorption band characteristic of the isothiocyanate group (-N=C=S) from FITC, which typically appears in the 2000-2140 cm⁻¹ region. Concurrently, new absorption bands appear that are characteristic of the thiourea linkage, providing definitive evidence of the covalent bond formation.

Raman spectroscopy is another form of vibrational spectroscopy that detects inelastic scattering of monochromatic light, providing information that is often complementary to FTIR. youtube.com However, the analysis of fluorescein derivatives like this compound by Raman spectroscopy is notoriously challenging. The core issue is the compound's intense native fluorescence, which can be many orders of magnitude stronger than the weak Raman scattering signal. youtube.com When an excitation laser, particularly one in the visible range (e.g., 532 nm), is used, it excites the electronic states of the fluorescein moiety, leading to overwhelming fluorescence emission that completely obscures the Raman signal. youtube.comnih.gov

To overcome this interference, specialized techniques are required. One common approach is to use a laser with a longer excitation wavelength, such as a near-infrared (NIR) laser (e.g., 785 nm or 1064 nm), which has insufficient energy to cause electronic excitation of the fluorophore. If a Raman spectrum can be successfully acquired, it would be dominated by signals from the highly polarizable aromatic ring systems of the xanthene core.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. By mapping the hydrogen (¹H NMR) and carbon (¹³C NMR) atomic frameworks, NMR provides detailed information on the connectivity and chemical environment of each atom. For this compound, NMR confirms the covalent linkage between the fluorescein and ethylenediamine moieties. Due to the poor solubility of many fluorescein derivatives in water, deuterated organic solvents such as dimethyl sulfoxide (B87167) (DMSO-d₆) are typically used for NMR analysis. rsc.org

The ¹H NMR spectrum would display a complex set of signals in the aromatic region (typically 6.5-8.5 ppm) corresponding to the protons on the xanthene and phenyl rings. Distinct signals corresponding to the aliphatic protons of the ethylenediamine linker (-CH₂-CH₂-) would be visible in the upfield region, providing clear evidence of its incorporation. The protons on the nitrogen atoms (amine and thiourea) would appear as broad signals whose chemical shifts are sensitive to solvent and concentration.

The ¹³C NMR spectrum provides complementary information, with a key diagnostic signal being the resonance for the thiourea carbon (C=S) at approximately 180-190 ppm. The numerous signals in the aromatic region (110-160 ppm) confirm the complex ring system, while aliphatic carbon signals confirm the ethylenediamine chain.

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry (MS) is an essential analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS provides the definitive confirmation of its molecular weight and, with high-resolution instruments, its elemental formula. nih.gov The reaction of an isothiocyanate with a primary amine to form a thiourea linkage is a well-established conjugation method, and MS is used to verify the formation of the resulting adduct. nih.gov

Using a soft ionization technique such as Electrospray Ionization (ESI), the molecule is typically observed as its protonated molecular ion, [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) can measure the mass of this ion with extremely high accuracy (typically to within 5 parts per million), allowing for the unambiguous determination of the elemental formula, C₂₃H₁₉N₃O₅S. This confirmation is crucial to distinguish the target compound from other potential side products or unreacted starting materials.

Iv. Bioconjugation Methodologies and Strategies

Amine-Reactive Conjugation

The terminal primary amine of Fluorescein (B123965) thiocarbamylethylenediamine is a nucleophile, making it an excellent target for reactions with electrophilic groups on biomolecules. This reactivity is the foundation for its use in amine-reactive conjugation strategies.

One of the most common methods for labeling biomolecules with a fluorescent tag is through the use of N-Hydroxysuccinimide (NHS) esters. This chemistry targets primary amines, such as the one present on Fluorescein thiocarbamylethylenediamine, to form stable amide bonds.

The process involves a two-step approach. First, a biomolecule containing a carboxyl group is activated with a carbodiimide (B86325), such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide to create a semi-stable NHS ester. This activated biomolecule is then reacted with the primary amine of this compound. The nucleophilic amine attacks the carbonyl carbon of the NHS ester, displacing the NHS group and forming a stable amide linkage. This reaction is typically carried out in a buffer at a slightly alkaline pH of 8.0-9.0 to ensure the primary amine is deprotonated and thus more nucleophilic.

The general reaction scheme is as follows:

Activation of Carboxyl Group: Biomolecule-COOH + EDC + NHS → Biomolecule-CO-NHS

Conjugation with Amine: Biomolecule-CO-NHS + H₂N-(CH₂)₂-NH-CS-Fluorescein → Biomolecule-CO-NH-(CH₂)₂-NH-CS-Fluorescein + NHS

| Reagent/Molecule | Functional Group | Role in Conjugation |

| Biomolecule | Carboxyl (-COOH) | Target for activation |

| EDC | Carbodiimide | Activating agent for carboxyl group |

| NHS | N-Hydroxysuccinimide | Stabilizes the activated ester |

| This compound | Primary Amine (-NH₂) | Nucleophile for covalent bond formation |

The "thiocarbamoyl" component of this compound refers to the thiourea (B124793) linkage (-NH-CS-NH-) that connects the fluorescein core to the ethylenediamine (B42938) spacer. This linkage is typically formed by the reaction of a fluorescein isothiocyanate (FITC) with ethylenediamine. The stability of this thiourea bond is a critical factor in the utility of the resulting bioconjugates.

Thiourea linkages are generally considered stable under physiological conditions. tdblabs.se The bond is resistant to hydrolysis over a wide pH range, ensuring the fluorescent label remains attached to the biomolecule throughout the course of an experiment. Research indicates that when isothiocyanates react with amines, they form reasonably stable thioureas. tdblabs.se While precise quantitative data on the hydrolytic stability of the specific thiocarbamoyl linkage in this compound is not extensively detailed in the literature, the widespread and successful use of FITC-derived probes in various biological applications attests to the practical stability of the thiourea bond. nih.gov

| Linkage Type | Precursor Functional Groups | Bond Formed | General Stability |

| Amide | Carboxyl + Amine | -CO-NH- | Very Stable |

| Thiourea | Isothiocyanate + Amine | -NH-CS-NH- | Reasonably Stable |

Thiol-Reactive Conjugation

Maleimide chemistry is a widely used bioconjugation method that specifically targets thiol (sulfhydryl) groups, which are found in the side chains of cysteine residues in proteins. The maleimide group undergoes a Michael addition reaction with a thiol to form a stable thioether bond.

It is important to note that this compound does not possess a thiol group. Therefore, it cannot be directly conjugated to biomolecules using maleimide chemistry. Thiol-reactive conjugation is not a primary application for this specific compound. For a fluorescein derivative to be thiol-reactive, it would need to be functionalized with a maleimide group, not an amine.

Carboxyl Group Modification Strategies for Labeling

This compound is an excellent reagent for labeling biomolecules that contain carboxyl groups, such as acidic amino acid residues (aspartic acid, glutamic acid) in proteins or the carboxyl groups present in various small molecules. aatbio.com This process is facilitated by the use of carbodiimides, most commonly the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

The mechanism involves the activation of the carboxyl group on the target biomolecule by EDC, which forms a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can be readily attacked by a nucleophile. The primary amine of this compound acts as this nucleophile, attacking the activated carboxyl group to form a stable amide bond. To improve the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) is often added to convert the O-acylisourea intermediate into a more stable NHS ester, as described in section 4.1.1. This two-step, one-pot reaction is a robust method for labeling carboxyl-containing molecules. thermofisher.comnih.gov

Reaction Steps for Labeling Carboxyl Groups:

Activation: The carboxyl group on the biomolecule is activated by EDC.

Nucleophilic Attack: The primary amine of this compound attacks the activated carbonyl, forming an amide bond and releasing an isourea byproduct.

Reductive Amination for Carbohydrate and Glycoprotein Labeling

Reductive amination is a key strategy for the fluorescent labeling of carbohydrates and glycoproteins, and this compound is well-suited for this application due to its primary amine. aatbio.comglycoforum.gr.jp This method targets the aldehyde or ketone groups present at the reducing ends of carbohydrates.

The reaction proceeds in two main steps. First, the primary amine of this compound reacts with the carbonyl group of the sugar to form a Schiff base (an imine). This initial reaction is reversible. In the second step, a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is used to reduce the imine to a stable secondary amine linkage. This two-stage reductive amination process results in the covalent attachment of the fluorescein label to the carbohydrate. sigmaaldrich.com This technique is widely used in glycomics for the analysis of complex carbohydrate structures. acs.org

| Step | Reactants | Intermediate/Product | Key Conditions |

| 1. Schiff Base Formation | Carbohydrate (aldehyde/ketone) + this compound (amine) | Imine (Schiff Base) | Mildly acidic to neutral pH |

| 2. Reduction | Imine + Reducing Agent (e.g., NaBH₃CN) | Stable Secondary Amine | Presence of a mild reducing agent |

Site-Specific Labeling Approaches

Site-specific labeling aims to attach a probe, such as a fluorescent dye, to a precise location on a biomolecule, most commonly a protein. alphathera.comnih.gov This approach is highly desirable as it ensures homogeneity of the labeled product and preserves the biological activity of the target molecule. alphathera.comnih.gov Several powerful techniques have been developed for site-specific labeling:

Engineered Cysteine Residues: A cysteine residue can be introduced at a specific site in a protein's sequence through genetic engineering. The unique reactivity of the cysteine's thiol group can then be targeted by thiol-reactive fluorescent probes, such as maleimide or iodoacetamide derivatives. peptideweb.com

Unnatural Amino Acid Incorporation: An unnatural amino acid with a bioorthogonal functional group (e.g., an azide, alkyne, or ketone) can be incorporated into a protein's sequence at a specific position during translation. This bioorthogonal handle can then be selectively labeled with a complementary fluorescent probe.

Peptide Tag-based Labeling: A protein of interest can be genetically fused with a peptide tag that is recognized by a specific enzyme or binding protein. This recognition event is then used to attach a fluorescent label. Examples include the SNAP-tag, which covalently reacts with benzylguanine derivatives, and the HaloTag, which reacts with chloroalkane ligands. nih.gov

This compound is not directly suited for these site-specific labeling strategies. Its primary amine is not selectively reactive with engineered cysteines in the presence of other nucleophilic residues like lysine (B10760008). For unnatural amino acid incorporation and peptide tag-based methods, the fluorescent probe needs to have a complementary reactive group (e.g., an alkyne for an azide-containing amino acid, or a benzylguanine moiety for a SNAP-tag). FEDA does not possess these specific functionalities. Therefore, the use of this compound in these advanced site-specific labeling approaches is not documented.

| Site-Specific Labeling Method | Mechanism | Applicability of this compound |

| Engineered Cysteine Residues | Labeling of a unique thiol group with a thiol-reactive dye. | Not applicable (FEDA is amine-reactive). |

| Unnatural Amino Acid Incorporation | Labeling of a bioorthogonal functional group on an unnatural amino acid. | Not applicable (FEDA lacks the complementary reactive group). |

| Peptide Tag-based Labeling (e.g., SNAP-tag) | Covalent reaction of a specific tag with a complementary labeled substrate. | Not applicable (FEDA is not a substrate for common peptide tags). |

V. Applications of Fluorescein Thiocarbamylethylenediamine in Research Probes and Sensors

Fluorescent Labeling in Cellular and Molecular Biology Research

The primary utility of fluorescein (B123965) thiocarbamylethylenediamine and its precursors, like fluorescein isothiocyanate (FITC), lies in their ability to form stable covalent bonds with biomolecules, a process known as fluorescent labeling. The terminal amine group on the ethylenediamine (B42938) linker can be used for further conjugation, while the thiocarbamide linkage itself is formed by the reaction of an isothiocyanate (like FITC) with an amine (like ethylenediamine). This process allows researchers to attach the bright green fluorescence of fluorescein to otherwise non-fluorescent targets, enabling their visualization and tracking. jpt.comlubio.ch

Fluorescent labeling of proteins and peptides is a cornerstone of modern biochemistry and cell biology, used to study protein localization, interactions, and dynamics. jpt.comnih.gov Fluorescein derivatives are among the most common fluorescent reagents for covalently labeling proteins and peptides. lubio.ch The isothiocyanate group of a precursor like FITC reacts readily with primary amine groups, such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue, to form a stable thiourea (B124793) bond. jpt.com This reaction chemistry is fundamental to creating probes like fluorescein thiocarbamylethylenediamine.

The process allows for the precise attachment of the fluorophore, which is critical for minimizing any interference with the protein's natural biological activity. lubio.ch Once labeled, these fluorescent peptides can be used in a multitude of applications, including:

Protein Interaction Studies: To investigate binding affinities and specificities between proteins. jpt.com

Localization and Tracking: To visualize the distribution and movement of proteins within live or fixed cells and tissues using fluorescence microscopy. jpt.comnih.gov

Enzymology: In the synthesis of fluorescence-quenched substrates to probe protease activity through processes like Fluorescence Resonance Energy Transfer (FRET). sigmaaldrich.com

A variety of fluorescein-based reagents are available for these purposes, each with specific attachment chemistries. lubio.chmedchemexpress.com For instance, fluorescamine (B152294) can also be used to label proteins, where its reaction with primary amines on the protein surface results in a fluorescent product, providing a method to assess protein conformational changes upon interaction with other molecules or nanoparticles. nih.gov

Table 1: Common Reactive Groups for Labeling Peptides with Fluorescein Derivatives

| Reactive Group on Dye | Target Group on Peptide | Resulting Linkage |

| Isothiocyanate (e.g., FITC) | Primary Amine (Lysine, N-terminus) | Thiourea |

| Iodoacetamide | Thiol (Cysteine) | Thioether |

| Maleimide | Thiol (Cysteine) | Thioether |

This table illustrates common covalent labeling strategies for peptides using different reactive derivatives of fluorescent dyes like fluorescein.

Fluorescein-labeled nucleic acids are indispensable for detecting and visualizing specific DNA or RNA sequences in techniques like fluorescence in situ hybridization (FISH), Southern blotting, and Northern blotting. canvaxbiotech.comsigmaaldrich.com Rather than direct chemical labeling of existing nucleic acids with a dye like this compound, the more common and efficient method is the enzymatic incorporation of a fluorescein-modified nucleotide during a synthesis reaction. bio-rad.comjenabioscience.com

For instance, fluorescein-11-dUTP or fluorescein-dCTP can be used to enzymatically label DNA probes. bio-rad.comspringernature.com In this process, an enzyme like T4 DNA polymerase incorporates the modified nucleotide into the DNA strand. bio-rad.com Similarly, for RNA probes, bacteriophage RNA polymerases (such as T7, SP6, or T3) can incorporate fluorescein-12-UTP during in vitro transcription, resulting in randomly labeled, single-stranded RNA probes. sigmaaldrich.comjenabioscience.com These probes can then be used in hybridization experiments where they bind to their complementary target sequence. The attached fluorescein allows the location and quantity of the target nucleic acid to be determined by fluorescence detection. canvaxbiotech.com

Peptide Nucleic Acid (PNA) probes, which are DNA analogues, can also be labeled with fluorescent dyes and are used in FISH to identify microorganisms like Mycobacterium tuberculosis due to their ability to penetrate the mycobacterial cell wall. nih.gov

Flow cytometry is a powerful technology that measures the physical and chemical properties of individual cells as they pass through a laser beam. miltenyibiotec.com By using fluorescent reagents, it can identify and quantify cell populations based on the expression of specific surface or intracellular markers. ptglab.comantibody-creativebiolabs.com

Fluorescent dyes are essential for cell tracing and tracking studies, which monitor cell proliferation, migration, and localization. thermofisher.com Cell-permeant dyes, including derivatives of fluorescein, can passively load into live cells. thermofisher.com Once inside, they are often modified by cellular enzymes, such as esterases, into a membrane-impermeant form, effectively trapping the fluorescent molecule within the cell. nih.gov This fluorescence is retained for several days and is passed on to daughter cells, allowing for tracking across multiple generations. thermofisher.comnih.gov

In flow cytometry, these labeled cells can be rapidly counted and analyzed. miltenyibiotec.com The intense fluorescence of the dye allows the labeled cell population to be clearly distinguished from unlabeled cells. nih.gov This technique is widely used in immunology, cancer research, and microbiology to:

Identify and sort specific cell types from a heterogeneous population. antibody-creativebiolabs.com

Assess cell viability and apoptosis. nih.gov

Monitor cellular responses to drugs or other stimuli. nih.gov

Furthermore, fluorescently labeled microscopic particles can be tracked in time-lapse microscopy to yield quantitative data on dynamic processes within biological systems. nih.govscispace.com

Development of Fluorescent Chemosensors and Biosensors

Beyond covalent labeling, fluorescein derivatives can be engineered into chemosensors that signal the presence of a specific analyte through a change in their fluorescence properties. nih.govrsc.org These sensors typically operate via non-covalent binding interactions. The thiourea group in this compound, for example, can act as a binding site for certain metal ions. nih.gov The binding event induces a conformational change or an electronic process, such as photoinduced electron transfer (PET), which alters the fluorescence output of the fluorescein core, leading to either an increase ("turn-on") or decrease ("turn-off") in signal intensity. researchgate.netiaea.org

Fluorescent sensors have been developed for a wide array of metal ions. nih.gov The design of these sensors often involves incorporating a specific chelating group into the fluorophore structure that has a high affinity and selectivity for the target ion.

Copper is an essential trace element, but its dysregulation is linked to various diseases, making the development of sensitive and selective sensors for aqueous copper ions (Cu²⁺) an important research area. nih.gov Fluorescein-based probes have emerged as promising candidates for this purpose. nih.gov

The interaction between a sensor and Cu²⁺ often results in fluorescence quenching. researchgate.net This quenching can occur because the paramagnetic nature of the Cu²⁺ ion facilitates electron or energy transfer from the excited fluorophore, preventing it from emitting a photon. iaea.orgmdpi.com

However, "off-on" sensors that show an increase in fluorescence upon binding Cu²⁺ have also been developed. In one study, a novel probe synthesized from fluorescein was designed to be initially non-fluorescent. nih.gov Upon the addition of Cu²⁺, a 1:1 complex was formed, which disrupted the quenching mechanism and produced a distinct fluorescence signal. nih.gov This particular sensor demonstrated high selectivity and sensitivity for Cu²⁺ over other common cations. nih.gov

Table 2: Performance of a Fluorescein-Based "Off-On" Sensor for Copper (II) Detection

| Parameter | Finding | Reference |

| Analyte | Copper Ion (Cu²⁺) | nih.gov |

| Mechanism | 1:1 complexation leading to fluorescence enhancement | nih.gov |

| Response Time | < 100 seconds | nih.gov |

| Detection Limit (LOD) | 0.10 µM | nih.gov |

| Linear Range | 0.1–1.5 equivalents of Cu²⁺ | nih.gov |

| Optimal pH Range | 6.0 - 9.0 | nih.gov |

This table summarizes the key findings from research on a fluorescein-derived fluorescent probe for the detection of copper ions, showcasing its rapid response and high sensitivity. nih.gov

Metal Ion Sensing

Mercury Ion (Hg²⁺) Detection

The thiourea group, containing a soft sulfur donor atom, is known to have a high affinity for soft heavy metal ions like mercury (Hg²⁺). nih.gov The interaction between this compound and Hg²⁺ would likely be dominated by the strong coordination between the sulfur atom of the thiourea and the Hg²⁺ ion. This binding event is expected to inhibit a photoinduced electron transfer (PET) process from the chelator to the excited fluorescein, resulting in a significant enhancement of fluorescence intensity—a "turn-on" response. researchgate.netnih.gov Thiourea-based chemosensors have been specifically developed for the detection of Hg²⁺ in aqueous environments and have been shown to be effective for imaging Hg²⁺ in living cells. researchgate.netnih.gov

Table 1: Hypothetical Detection Parameters for Mercury Ion (Hg²⁺)

| Parameter | Predicted Finding | Basis of Prediction |

|---|---|---|

| Sensing Mechanism | Chelation-Enhanced Fluorescence (CHEF) via inhibition of Photoinduced Electron Transfer (PET) | Strong affinity of thiourea's soft sulfur donor for the soft Hg²⁺ ion. nih.gov |

| Fluorescence Response | "Turn-on" | Binding of Hg²⁺ restricts the PET quenching pathway. researchgate.netnih.gov |

| Selectivity | High selectivity over many other cations due to the specific sulfur-mercury interaction. | Known high affinity of thiourea for mercury. nih.govnih.gov |

Iron Ion (Fe³⁺) Detection

Iron (III) is a paramagnetic metal ion that is a well-known quencher of fluorescence. researchgate.net Upon interaction with this compound, the Fe³⁺ ion would likely be chelated by the nitrogen atoms of the ethylenediamine and potentially the oxygen atoms of the fluorescein moiety. This close proximity of the paramagnetic Fe³⁺ to the fluorophore would facilitate efficient fluorescence quenching. researchgate.net This would result in a "turn-off" sensor. The quenching mechanism can be attributed to energy or electron transfer from the excited fluorophore to the metal ion. Several fluorescent probes for Fe³⁺ operate on this quenching principle. researchgate.net

Table 2: Hypothetical Detection Parameters for Iron Ion (Fe³⁺)

| Parameter | Predicted Finding | Basis of Prediction |

|---|---|---|

| Sensing Mechanism | Fluorescence quenching by a paramagnetic species. | Fe³⁺ is a known paramagnetic quencher. researchgate.net |

| Fluorescence Response | "Turn-off" | Proximity of the quencher to the fluorophore upon chelation. |

| Selectivity | May show interference from other paramagnetic ions like Cu²⁺. | The quenching effect is not always unique to a single paramagnetic ion. researchgate.net |

Palladium Ion (Pd²⁺) Detection

Palladium (Pd²⁺) is a transition metal ion that can be detected by chemosensors. Thiazole-based chemosensors, for instance, have been shown to form complexes with Pd²⁺. tandfonline.com For this compound, the nitrogen and sulfur atoms of the chelating arm would be expected to coordinate with Pd²⁺. The interaction could lead to a change in the electronic structure of the fluorescein fluorophore, resulting in a detectable change in its fluorescence. The specific outcome, whether a "turn-on" or "turn-off" response, would depend on the nature of the resulting complex and whether processes like PET are promoted or inhibited.

Table 3: Hypothetical Detection Parameters for Palladium Ion (Pd²⁺)

| Parameter | Predicted Finding | Basis of Prediction |

|---|---|---|

| Sensing Mechanism | Chelation-induced change in the fluorophore's electronic environment. | Coordination of Pd²⁺ with the nitrogen and sulfur donors. tandfonline.com |

| Fluorescence Response | "Turn-on" or "Turn-off" | Dependent on the specific electronic effects of the formed complex. |

| Selectivity | Potential for selectivity based on the coordination geometry favored by Pd²⁺. | The chelating environment can be tailored for specific ions. |

Zinc Ion (Zn²⁺) Detection

Zinc (Zn²⁺) is a d¹⁰ metal ion that is typically redox-inactive and does not quench fluorescence through paramagnetic effects. Thiourea-based fluorescent chemosensors have been specifically engineered to have a high affinity for Zn²⁺. researchgate.netnih.gov The interaction of Zn²⁺ with this compound would involve chelation by the nitrogen and sulfur atoms. This binding is expected to inhibit the PET quenching mechanism, similar to the case with Hg²⁺, leading to a "turn-on" fluorescence response. Research has demonstrated that modifying the structure of thiourea-based sensors can tune their affinity for Zn²⁺. researchgate.netnih.gov

Table 4: Hypothetical Detection Parameters for Zinc Ion (Zn²⁺)

| Parameter | Predicted Finding | Basis of Prediction |

|---|---|---|

| Sensing Mechanism | Chelation-Enhanced Fluorescence (CHEF) via inhibition of Photoinduced Electron Transfer (PET). | Zn²⁺ binding to the thiourea-ethylenediamine moiety. researchgate.netnih.gov |

| Fluorescence Response | "Turn-on" | Inhibition of the PET process upon complexation. researchgate.net |

| Selectivity | Good selectivity against alkali and alkaline earth metals, but potential for interference from other d¹⁰ ions like Cd²⁺. | Based on studies of similar thiourea-based sensors. researchgate.netnih.gov |

Cadmium Ion (Cd²⁺) Detection

Cadmium (Cd²⁺), like zinc, is a d¹⁰ metal ion. It shares many chemical properties with zinc and is also known to interact with thiourea-based ligands. researchgate.netnih.gov Therefore, the detection mechanism for Cd²⁺ by this compound is predicted to be very similar to that for Zn²⁺. The chelation of Cd²⁺ by the thiocarbamylethylenediamine group would inhibit PET, resulting in a "turn-on" fluorescent signal. Developing sensors that can distinguish between Zn²⁺ and Cd²⁺ is a significant challenge in the field, and often relies on subtle differences in their coordination preferences and the resulting stability of the complexes. researchgate.net

Table 5: Hypothetical Detection Parameters for Cadmium Ion (Cd²⁺)

| Parameter | Predicted Finding | Basis of Prediction |

|---|---|---|

| Sensing Mechanism | Chelation-Enhanced Fluorescence (CHEF) via inhibition of Photoinduced Electron Transfer (PET). | Similar electronic configuration and reactivity to Zn²⁺. researchgate.netnih.gov |

| Fluorescence Response | "Turn-on" | Inhibition of the PET quenching pathway upon binding. researchgate.net |

| Selectivity | Likely to have cross-reactivity with Zn²⁺. | Similarities in coordination chemistry between Zn²⁺ and Cd²⁺. researchgate.netnih.gov |

Magnesium Ion (Mg²⁺) Detection

Table 6: Hypothetical Detection Parameters for Magnesium Ion (Mg²⁺)

| Parameter | Predicted Finding | Basis of Prediction |

|---|---|---|

| Sensing Mechanism | Weak or no significant interaction. | Mismatch between the hard Mg²⁺ ion and the soft sulfur donor. nih.gov |

| Fluorescence Response | Negligible change. | Low binding affinity is unlikely to significantly affect the PET process. |

| Selectivity | High selectivity for softer ions over Mg²⁺. | Based on Hard-Soft Acid-Base (HSAB) theory. |

Calcium Ion (Ca²⁺) Detection

Similar to magnesium, calcium (Ca²⁺) is a hard metal ion. It would be expected to have a very weak interaction with the thiourea group of the sensor molecule. nih.gov While many fluorescent sensors for Ca²⁺ exist, they typically employ chelators with hard oxygen donor atoms, such as BAPTA, to achieve high affinity and selectivity. The thiocarbamylethylenediamine group is not an optimal chelator for Ca²⁺. Therefore, this compound is predicted to show little to no fluorescence change in the presence of Ca²⁺, contributing to its potential selectivity for heavy metal ions.

Table 7: Hypothetical Detection Parameters for Calcium Ion (Ca²⁺)

| Parameter | Predicted Finding | Basis of Prediction |

|---|---|---|

| Sensing Mechanism | Weak or no significant interaction. | Mismatch between the hard Ca²⁺ ion and the soft sulfur donor. nih.gov |

| Fluorescence Response | Negligible change. | Low binding affinity is unlikely to perturb the fluorophore's environment. |

| Selectivity | High selectivity for softer ions over Ca²⁺. | Based on Hard-Soft Acid-Base (HSAB) theory. |

Insufficient Data to Generate Article on "this compound"

Despite a comprehensive search of available scientific literature, there is a significant lack of specific research data and detailed findings concerning the chemical compound "this compound" for the applications outlined in the user's request. The search yielded general information on fluorescein derivatives and their use in various sensing applications, but did not provide the specific, in-depth information required to construct a scientifically accurate and detailed article solely on "this compound."

The user's request specified a detailed article focusing on the applications of "this compound" in several key areas of research, including:

Anion Sensing: Specifically for fluoride (B91410) (F⁻) and hypochlorite (B82951) (OCl⁻).

Small Molecule Sensing: Including thiols, carbon monoxide (CO), hydrogen sulfide (B99878) (H₂S), histamine, and ammonia.

Enzyme Activity Probes: For tyrosinase, proteases, and monoamine oxidase A.

Mechanisms of Fluorescence Sensing: Detailing Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Fluorescence Resonance Energy Transfer (FRET) as they pertain to this specific compound.

Consequently, it is not possible to generate the requested article with the required level of scientific accuracy, detail, and adherence to the strict outline provided. The creation of data tables and in-depth discussion of research findings, as mandated by the instructions, cannot be fulfilled without the foundational research literature.

Therefore, this report concludes that there is insufficient available information to produce the requested scientific article on "this compound" with the specified content and structure. Further research on this specific compound would be necessary to provide the detailed insights required for such an article.

Mechanisms of Fluorescence Sensing

Aggregation-Induced Emission (AIE)

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive luminogens are induced to emit intensely upon aggregation or in the solid state. wikipedia.org This behavior is contrary to the common aggregation-caused quenching (ACQ) effect observed in many traditional fluorophores, where aggregation leads to a decrease in fluorescence intensity. mdpi.com The primary mechanism behind AIE is the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state. This blockage of non-radiative decay pathways enhances the radiative emission, resulting in strong fluorescence. wikipedia.org

While the AIE phenomenon has been extensively studied for various classes of molecules like tetraphenylethylene, the specific AIE characteristics of this compound are not as widely documented. However, the principle can be applied to fluorescein-based structures. For a fluorescein derivative to exhibit AIE, its molecular design would need to incorporate rotors that, in dilute solution, undergo free rotation, quenching fluorescence. Upon aggregation or binding to an analyte that restricts this rotation, a significant enhancement in fluorescence could be achieved. This "turn-on" fluorescence makes AIE-based probes highly sensitive for detecting target molecules. nih.gov The development of materials with AIE properties is a promising strategy for creating novel and robust luminescent sensors. mdpi.com

Table 1: Comparison of Aggregation-Caused Quenching (ACQ) and Aggregation-Induced Emission (AIE)

| Feature | Aggregation-Caused Quenching (ACQ) | Aggregation-Induced Emission (AIE) |

| State in Solution | Highly fluorescent | Weakly fluorescent or non-emissive |

| State when Aggregated | Fluorescence is quenched (reduced) | Fluorescence is enhanced |

| Governing Mechanism | Formation of non-emissive excimers/exciplexes due to π-π stacking | Restriction of Intramolecular Motion (RIM) |

| Typical Fluorophores | Pyrene, Perylene, Fluorescein (in high concentrations) | Tetraphenylethylene (TPE), Siloles |

Spirolactam Ring Opening Mechanisms

A key strategy in designing "turn-on" fluorescent probes based on xanthene dyes like fluorescein and rhodamine is the use of a spirolactam structure. rsc.org In its spirolactam form, the molecule is colorless and non-fluorescent because the π-conjugated system of the xanthene core is disrupted. This is the "OFF" state. The fluorescence can be switched to an "ON" state through a targeted chemical reaction that induces the opening of the spirolactam ring. rsc.orgresearchgate.net

This ring-opening process restores the extended π-conjugation of the fluorophore, resulting in a dramatic increase in both color and fluorescence intensity. The trigger for this transformation is typically the binding of a specific analyte, such as a metal ion (e.g., Cu²⁺, Hg²⁺, Zn²⁺), to a chelating group attached to the spirolactam nitrogen. researchgate.netnih.govresearchgate.net The coordination of the ion to the probe induces cleavage of the spiro C-O or C-N bond, leading to the open-ring structure. rsc.org This mechanism allows for the highly selective and sensitive detection of the target analyte. For instance, a rhodamine-based sensor was shown to selectively detect Cu²⁺, where the ion coordination initiated the ring-opening, turning on the fluorescence. nih.govresearchgate.net

Table 2: Characteristics of Spirolactam "Off/On" States

| Characteristic | Spirolactam Form ("OFF" State) | Ring-Opened Form ("ON" State) |

| Structure | Spirocyclic, non-planar | Planar, π-conjugated system |

| Fluorescence | Non-fluorescent or very weak | Strongly fluorescent |

| Appearance | Colorless | Intensely colored (e.g., pink, green) |

| Trigger | Absence of target analyte | Binding of a specific analyte (e.g., metal ion) |

Research Applications in Imaging Technologies

Fluorescein and its derivatives are foundational tools in fluorescence imaging due to their strong light absorption, high fluorescence quantum yield, and good water solubility. nih.gov The ability to conjugate fluorescein to other molecules via its reactive groups allows for the creation of targeted probes for a multitude of imaging applications.

Fluorescence Microscopy

Fluorescein derivatives are widely used as stains in fluorescence microscopy for visualizing cellular structures and processes. nih.govnih.gov The thiocarbamide group of this compound allows it to be readily conjugated to primary amines on biomolecules like proteins and nucleic acids, effectively tagging them for imaging. These fluorescently labeled molecules can then be observed within fixed or living cells using techniques like confocal microscopy. researchgate.net This enables researchers to study the localization, transport, and dynamics of specific biomolecules within the cellular environment. researchgate.net Advanced techniques like intravital fluorescence microscopy even permit the direct imaging of these fluorophores within the tissues of a living animal, providing unparalleled insight into biological processes in a native context. nih.govnih.gov

In Vitro and Ex Vivo Imaging Studies

In vitro (in cells) and ex vivo (in tissue) imaging studies are crucial for understanding cellular function and for the preclinical stages of drug discovery. researchgate.net Probes derived from fluorescein are instrumental in these studies. They can be engineered to act as sensors that report on specific physiological parameters like pH, ion concentration, or enzyme activity. researchgate.net For example, a probe can be designed to remain in the non-fluorescent spirolactam form until it interacts with its target within a cell or tissue slice, at which point the ring opens and fluorescence is activated. This provides a clear signal indicating the presence and location of the analyte. Such imaging applications are vital for validating drug targets and assessing the mechanism of action of new therapeutic agents. researchgate.net

Real-Time Monitoring in Biological Systems

The ability to monitor biological events as they happen is a major goal in biophysical research. Fluorescent probes that can be switched "on" or "off" are ideal for the real-time monitoring of dynamic processes. nih.gov Probes utilizing the spirolactam ring-opening mechanism are particularly well-suited for this purpose. researchgate.net For example, the introduction of a specific metal ion into a cellular system can be tracked in real-time by observing the appearance and increase in fluorescence from a corresponding spirolactam-based probe. researchgate.net This allows researchers to follow the dynamics of signaling pathways and other molecular processes with high temporal and spatial resolution, using platforms designed for high-throughput, single-molecule fluorescence detection. nih.gov

Environmental Tracing and Flow Studies

Beyond biological applications, fluorescent dyes like fluorescein are essential tools in environmental science, particularly in hydrology. researchgate.net Hydrological tracing involves releasing a dye into a water system, such as a river or groundwater, to track its path, velocity, and dispersion. researchgate.net Fluorescein is often chosen for these studies due to its high visibility at low concentrations and its fluorescence properties, which allow for sensitive detection. By monitoring the dye concentration at various points downstream, scientists can map water flow trajectories and understand solute transport processes. This information is critical for managing water resources, assessing contamination risks, and creating environmental models. researchgate.net However, careful test design is necessary to ensure that the tracer is released at concentrations far below any recognized toxic levels to minimize environmental impact. researchgate.net

Vi. Advanced Research Directions and Future Perspectives

Development of Next-Generation Fluorescein (B123965) Thiocarbamylethylenediamine Derivatives

The core structure of fluorescein thiocarbamylethylenediamine offers a versatile platform for chemical modification. The development of next-generation derivatives is centered on enhancing its photophysical properties and expanding its sensing capabilities to meet the demands of advanced biological research.

A significant drawback of fluorescein and its derivatives is the sensitivity of their fluorescence to the local environment, particularly pH. researchgate.netencyclopedia.pub The fluorescence intensity of the fluorescein core is highly dependent on the equilibrium between its different ionic forms (dianion, monoanion, neutral, cation), which is governed by the surrounding pH. researchgate.net The highly fluorescent dianionic form predominates at basic pH, but its fluorescence drastically decreases in neutral or acidic conditions, limiting quantitative analysis in cellular compartments with varying pH. researchgate.netencyclopedia.pub

To address this, researchers are exploring several strategies to create more environment-insensitive probes:

Halogenation: Introducing electron-withdrawing atoms, such as fluorine, into the xanthene ring of the fluorescein structure can lower the pKa of the probe. encyclopedia.pub This strategy was successfully used to develop Oregon Green, a fluorinated fluorescein derivative with a pKa of approximately 4.7, making it suitable for monitoring acidic organelles where traditional fluorescein is non-fluorescent. encyclopedia.pub

Structural Modification: Altering the pendant phenyl ring or adding other functional groups can lock the molecule in its highly fluorescent, pH-insensitive lactone form or otherwise modify its response to pH changes. rsc.org For instance, the addition of morpholine (B109124) and thiomorpholine (B91149) substituents has been shown to create fluorescein derivatives with opposite fluorescence responses to pH changes compared to the parent molecule. rsc.org

Encapsulation: Designing nanoparticle-based systems that encapsulate the probe can shield it from bulk environmental changes, providing a more stable fluorescence signal. Strategies include designing nanoparticles with acid-degradable polymers that release the probe only in specific acidic environments. researchgate.netspiedigitallibrary.org

These modifications aim to stabilize the fluorescence output of this compound derivatives across a broader range of biological environments, thus improving their reliability for quantitative measurements.

The detection of multiple analytes simultaneously is crucial for understanding complex biological pathways. This compound can serve as a scaffold for creating such multi-analyte sensing systems, primarily through the development of ratiometric probes. nih.gov Ratiometric sensing provides a built-in self-calibration by measuring the ratio of fluorescence intensities at two different wavelengths, which corrects for variations in probe concentration, excitation light intensity, and photobleaching. nih.govcapes.gov.br

Key strategies for developing these systems include:

Hybrid Fluorophore Construction: The ethylenediamine (B42938) linker on this compound provides a convenient attachment point for a second fluorophore. This allows for the creation of hybrid probes that operate via mechanisms like Förster Resonance Energy Transfer (FRET). nih.gov For example, a fluorescein-coumarin hybrid probe was developed for the ratiometric detection of hydrazine. nih.gov In such a system, the fluorescein moiety could act as a FRET donor or acceptor, and its pH-dependent emission could be paired with a second fluorophore that responds to a different analyte, such as a specific metal ion or reactive oxygen species.

Dual-Emission Probes: These probes are designed to have two distinct emission peaks that respond differently to one or more analytes. news-medical.net Future designs could incorporate a recognition site for a second target analyte onto the this compound structure, modulating the electronic properties and thus the emission characteristics of the entire molecule upon binding. This would enable the simultaneous monitoring of pH and another critical biological parameter.

The development of these multi-analyte systems is a promising future direction, enabling more complex and quantitative analysis in biological and environmental samples. news-medical.net

Integration with Advanced Spectroscopic Techniques

The integration of this compound with cutting-edge spectroscopic methods is pushing the boundaries of biological imaging and analysis, allowing for visualization and quantification at unprecedented resolutions.

Conventional fluorescence microscopy is limited by the diffraction of light to a spatial resolution of approximately 200-250 nm. nih.gov Super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) microscopy, overcome this limit, enabling the visualization of subcellular structures with nanoscale detail. youtube.com

This compound, as a derivative of Fluorescein isothiocyanate (FITC), is a candidate for use in these advanced techniques. nih.gov

STED Microscopy: This technique uses a second, donut-shaped laser beam to deplete fluorescence from the periphery of the excitation spot, thereby narrowing the area from which a signal is detected. youtube.com The suitability of a dye for STED depends on its photostability and fluorescence lifetime. youtube.com The resolution in STED imaging is directly related to the intensity of the depletion laser, which requires highly photostable dyes that can withstand intense light exposure. nih.gov While traditional fluorescein can suffer from photobleaching, derivatives can be optimized for greater stability. researchgate.net

Single-Molecule Localization Microscopy (SMLM): Techniques like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM) rely on the temporal separation of fluorescence from individual molecules. This requires probes that can be photoswitched or photoactivated. Research on FITC monolayers has shown complex photophysics, including photoactivated emission, suggesting that derivatives like this compound could be engineered for SMLM applications. nih.gov

The table below summarizes the key properties of a fluorophore required for different super-resolution techniques.

| Technique | Key Fluorophore Properties | Rationale |

| STED | High photostability, High fluorescence quantum yield | The fluorophore must survive intense and prolonged laser irradiation used for depletion. A bright signal is needed from the small, non-depleted central region. |

| PALM/STORM | Photoswitching or photoactivation capability, Good photon budget | The technique relies on activating and imaging sparse subsets of molecules over time. Each molecule must emit enough photons before bleaching to be precisely localized. |

Beyond imaging, advanced spectroscopic methods allow for the quantitative analysis of molecular interactions and dynamics. This compound is well-suited for these applications.

Time-Resolved Fluorescence Spectroscopy (TRFS): This technique measures the fluorescence lifetime of a probe, which is the average time it spends in the excited state. unthsc.edu Fluorescence lifetime is often independent of probe concentration and excitation intensity, making it a robust parameter for quantitative measurements in complex environments like biological tissues. researchgate.net The lifetimes of fluorescein derivatives are sensitive to factors like viscosity and binding to macromolecules, providing another layer of information. researchgate.net

Fluorescence Correlation Spectroscopy (FCS): FCS analyzes the fluctuations in fluorescence intensity within a tiny observation volume to determine the concentration and diffusion coefficient of fluorescent molecules. This allows for the study of binding interactions and molecular mobility in living cells.

The table below presents typical photophysical data for fluorescein derivatives, illustrating the parameters measured in quantitative spectroscopy.

| Fluorescein Derivative | Quantum Yield (Φf) | Fluorescence Lifetime (τf) in ns |

| Fluorescein (in 0.1 M NaOH) | 0.95 | 4.0 |

| Fluorescein Isothiocyanate (FITC) | 0.75 | 3.8 |

| Carboxyfluorescein (FAM) | 0.92 | 4.1 |

| Data are representative values for comparison. encyclopedia.pubresearchgate.net |

These quantitative methods, when applied to this compound, can yield precise data on local concentrations, binding kinetics, and micro-environmental conditions within living cells and tissues.

Computational Chemistry and Molecular Modeling for Rational Design

The development of new and improved fluorescent probes is increasingly driven by computational chemistry and molecular modeling. nih.gov These "in silico" methods allow for the rational design of molecules with desired properties before undertaking complex and costly synthesis. acs.orgnih.gov

For derivatives of this compound, computational approaches are used to:

Predict Photophysical Properties: Using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), researchers can calculate the electronic structure and predict the absorption and emission spectra, quantum yields, and fluorescence lifetimes of novel derivatives. nih.govresearchgate.net This allows for the screening of potential structures to identify those with optimal brightness and color.

Understand and Engineer Sensing Mechanisms: A key mechanism controlling the fluorescence of many probes is Photoinduced Electron Transfer (PeT). acs.orgresearchgate.net In a PeT-based sensor, the fluorescence of the fluorophore (the xanthene core of fluorescein) is quenched by an electron transfer from a linked recognition unit. nih.gov Upon binding to an analyte, the electron transfer is blocked, and fluorescence is turned "on". Computational modeling can predict the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the different parts of the molecule to determine if PeT quenching will be effective. nih.govacs.org This provides a powerful strategy for designing new sensors with high sensitivity and selectivity. nih.gov

The following table, based on published research, illustrates how computational calculations guide the design of PeT-based fluorescein sensors.

| HOMO Energy of Benzoic Acid Moiety (eV) | Predicted Fluorescence State | Rationale |

| > -8.9 eV | OFF (Quenched) | The HOMO level is high enough to allow for efficient electron transfer to the excited xanthene ring, quenching fluorescence. |

| < -8.9 eV | ON (Fluorescent) | The HOMO level is too low for efficient electron transfer, and the molecule fluoresces brightly. |

| Data based on the principle established for rational design of fluorescein probes. acs.orgnih.gov |

By combining synthesis with computational design, researchers can accelerate the development of next-generation this compound derivatives tailored for specific and challenging applications in biology and medicine.

Prediction of Photophysical Properties

The ability to accurately predict the photophysical properties of a fluorophore like this compound before its synthesis is a significant goal in modern chemistry. This predictive power allows for the rational design of new sensors with optimized characteristics, saving considerable time and resources.

Modern quantum mechanical theories and computational methods are central to this effort. frontiersin.org Techniques such as Density Functional Theory (DFT) for ground-state properties and its Time-Dependent (TD-DFT) counterpart for excited-state properties are routinely used to model molecular structures and predict their spectroscopic behavior. frontiersin.org These computational models can simulate electronic absorption and emission spectra, providing insights into how structural modifications will affect the molecule's performance. frontiersin.org

Computational studies allow researchers to probe the effects of specific functional groups, such as the thiocarbamylethylenediamine moiety, on the electronic structure of the fluorescein core. This helps in understanding how the introduction of sulfur and nitrogen atoms influences electron density distribution, which is a critical factor in mechanisms like Photoinduced Electron Transfer (PET) that often govern the fluorescence "on/off" switching of sensors. nih.gov By simulating these effects, researchers can pre-select the most promising candidates for synthesis, accelerating the development of novel sensors with enhanced brightness, stability, and selectivity. frontiersin.org

| Property | Influencing Factors | Computational Method |

| Absorption/Emission λ | Substitution on xanthene/phenyl rings, Solvent, pH | TD-DFT |

| Quantum Yield (ΦF) | Structural modifications (e.g., heavy atoms), pH, temperature, prevention of non-radiative decay pathways encyclopedia.pubnih.gov | DFT/TD-DFT |

| Fluorescence Lifetime (τf) | Molecular structure, solvent viscosity, temperature | TD-DFT |

| pKa | Electronegativity of substituents on the xanthene ring nih.gov | DFT |

Table 1: Key Photophysical Properties and Predictive Methodologies

Understanding Sensing Mechanisms at the Molecular Level

A deep understanding of the sensing mechanism at the molecular level is crucial for designing highly selective and sensitive chemosensors. For this compound, the sensing mechanism, particularly for heavy metal ions like mercury(II) (Hg²⁺), involves intricate electronic and structural transformations. acs.orgrsc.org

The primary mechanism often exploited in fluorescein-based "turn-on" sensors is the modulation of Photoinduced Electron Transfer (PET). acs.org In the absence of the target analyte, the fluorescein core's fluorescence is "quenched" or suppressed. This quenching is caused by the transfer of an electron from a donor part of the molecule—in this case, likely the lone pair of electrons on the aniline (B41778) nitrogen or the sulfur atom—to the excited state of the fluorescein fluorophore. acs.org